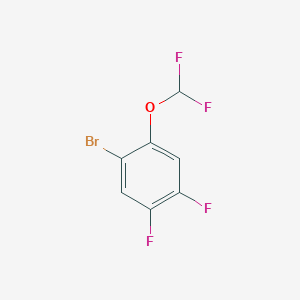

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

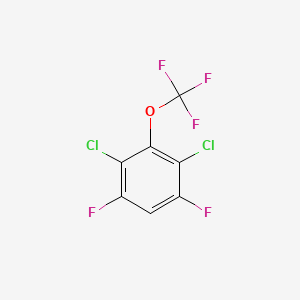

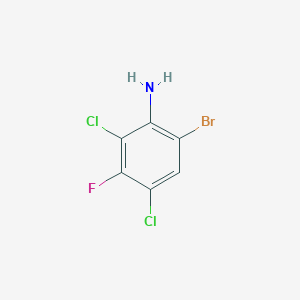

The synthesis of similar compounds has been studied. For instance, the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The FT-Raman and FT-IR spectra for 1-bromo-2-chlorobenzene have been recorded and compared with the harmonic vibrational frequencies calculated using HF/DFT (B3LYP) method .Chemical Reactions Analysis

The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was also studied . The major side-products of the reaction are HBr/KOAc .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is a colorless to yellow liquid . It has a molecular weight of 241.01 .Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination Studies

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene and related compounds have been studied in the context of electrochemical fluorination. Research by Horio et al. (1996) investigated the formation mechanisms of various fluorinated compounds during electrolysis processes, including compounds related to this compound (Horio et al., 1996).

Vibrational Spectroscopy

The vibrational spectra of trisubstituted benzenes, including variants of this compound, have been analyzed to understand their molecular properties. Reddy and Rao (1994) provided insights into the in-plane and out-of-plane vibrations of these compounds (Reddy & Rao, 1994).

Photodissociation Studies

The study of photodissociation mechanisms in bromofluorobenzenes is another significant area of research. Borg (2007) investigated the C-Br photo-fragmentation of related bromofluorobenzenes using ab initio methods (Borg, 2007).

Synthetic Methods Development

There is ongoing research to develop efficient methods for synthesizing compounds like this compound. A study by He-ping (2005) explored economical methods for synthesizing similar compounds (He-ping, 2005).

Microbial Oxidation of Fluorinated Aromatic Compounds

The microbial oxidation of fluorinated aromatic compounds, including structures akin to this compound, has been examined. Hudlický et al. (1998) investigated this process using specific microbial strains (Hudlický et al., 1998).

Bromination Reaction Analysis

The bromination reactions of m-difluorobenzene, closely related to this compound, have been studied. Jian-min (2007) analyzed the composition and structure of bromination products (Jian-min, 2007).

Electrophilic Substitution Studies

Research on the electrophilic substitution of fluorobenzenes, including derivatives of this compound, provides insights into chemical reactions relevant to these compounds. A study by Coe et al. (1998) discussed this aspect (Coe et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research on similar compounds have been discussed. For example, many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOOZEZKVMRMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

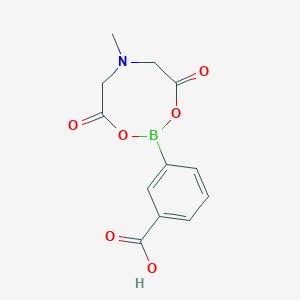

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)

![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)

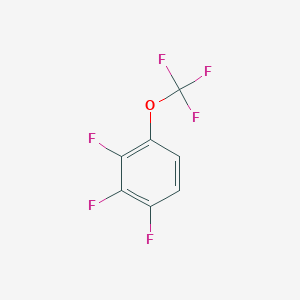

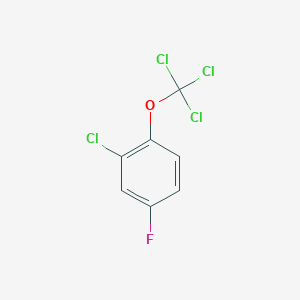

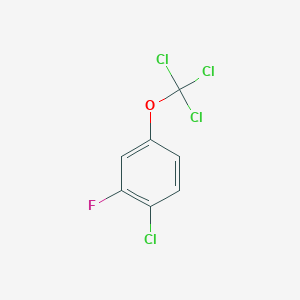

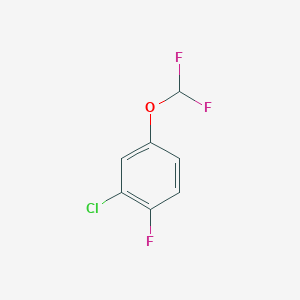

![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)